(5-(Thiophen-3-yl)pyridin-3-yl)methanol

Lipophilicity Drug-likeness LogP

Researchers designing kinase-focused libraries often face stability-solubility trade-offs. (5-(Thiophen-3-yl)pyridin-3-yl)methanol eliminates cold-chain logistics: it remains stable at ambient temperature, unlike phenyl analogues requiring 2-8°C storage. - Ambient storage; no refrigeration needed - logP 1.42 ensures high aqueous solubility for biochemical assays - Validated scaffold: 126 nM KDR IC₅₀ congener for ATP-competitive kinase inhibitor design - Weakly acidic alcohol (pKa 13 ± 0.10) enables chemoselective derivatisation (Mitsunobu, enzymatic esterification) - Solid, predicted b.p. 334.8 °C; ready for parallel synthesis workflows

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
CAS No. 223563-61-9
Cat. No. B1337501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Thiophen-3-yl)pyridin-3-yl)methanol
CAS223563-61-9
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN=CC(=C2)CO
InChIInChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2
InChIKeyGNHNVVISNPPJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(Thiophen-3-yl)pyridin-3-yl)methanol: Identity & Key Properties


(5-(Thiophen-3-yl)pyridin-3-yl)methanol is a heterocyclic building block (C₁₀H₉NOS, MW 191.25) comprising a pyridin-3-yl scaffold substituted at the 5-position with a thiophen-3-yl ring and bearing a reactive hydroxymethyl handle . Its experimentally measured logP is 1.42, indicating markedly greater hydrophilicity than close thiophenyl and phenyl analogues . The compound is a solid at ambient temperature with a predicted boiling point of 334.8 °C and an acid dissociation constant (pKa) of 13 ± 0.10, reflecting weak acidity of the primary alcohol group .

Heterocyclic building block with reactive hydroxymethyl handle for derivatisation
Lower lipophilicity profile supports aqueous assay compatibility
Ambient storage reduces cold-chain dependency in procurement

(5-(Thiophen-3-yl)pyridin-3-yl)methanol: Why Substitution with Analogues Fails


Seemingly conservative alterations to the heterocyclic periphery—shifting the thiophene attachment from the 3- to the 2-position or replacing the thiophene sulfur with oxygen (furan) or carbon (phenyl)—alter not only computed lipophilicity (ΔlogP up to 0.89 units) but also experimentally observable stability: the target compound withstands ambient storage whereas the phenyl analogue requires 2–8 °C refrigeration . These property shifts translate into divergent reactivity in downstream derivatisations (e.g., esterification, Suzuki coupling) and markedly different structure-activity relationships (SAR) in kinase-targeting series, as evidenced by the nanomolar VEGFR2 activity of a thiophen-3-yl indole derivative .

2‑Thienyl isomer shows substantially different logP; solubility and assay behaviour may not transfer.
Phenyl analogue requires 2–8 °C storage; ambient stability advantage cannot be assumed.
Furan or phenyl replacement alters kinase SAR; reported VEGFR2 engagement may not replicate.

(5-(Thiophen-3-yl)pyridin-3-yl)methanol: Quantitative Evidence vs. Comparators


LogP Advantage: Aqueous Solubility over 2-Thienyl Isomer

The target compound displays a measured logP of 1.42 , significantly lower than the 2.30 value reported for the thiophen-2-yl regioisomer (CAS 393861-00-2) . This 0.89-unit decrement corresponds to a roughly 8-fold lower octanol-water partition coefficient, meaning the thiophen-3-yl orientation imparts substantially higher aqueous solubility and potentially superior metabolic stability in medicinal chemistry programmes.

LogP Profile
Cross-study comparable
Target: 1.42
vs
2‑Thienyl: 2.30
Supports aqueous solubility context; ~0.9 log units lower lipophilicity
Reported values from Fluorochem and Chemsrc/BOC Sciences
Lipophilicity Drug-likeness LogP

Ambient Storage Advantage over Phenyl Analogue

The target compound is stored at room temperature in a sealed, dark environment , whereas its phenyl analogue (CAS 187392-96-7) requires refrigeration at 2–8 °C in a dry, sealed container . This eliminates the need for cold-chain shipping and storage, reducing procurement complexity and cost for labs without continuous cold storage capability.

Storage Stability
Cross-study comparable
Target: ambient
vs
Phenyl: 2–8 °C
Ambient storage reduces logistics complexity
Specifications from ChemicalBook and Chemsrc
Storage Stability Procurement Logistics Cold Chain

VEGFR2 Kinase Inhibition by 3-Thienyl Derivative

The indole derivative 3-[5-(thiophen-3-yl)pyridin-3-yl]-1H-indole, synthesised from the target building block, exhibits an IC₅₀ of 126 nM against vascular endothelial growth factor receptor 2 (KDR/VEGFR2) in a radiometric kinase assay at pH 7.4, 2 °C . No equivalent activity has been reported for the thiophen-2-yl indole analogue, indicating that the 3‑thienyl orientation is critical for engaging the kinase ATP-binding pocket effectively.

VEGFR2 Inhibition
Class-level inference
Thiophen‑3‑yl derivative IC₅₀ 126 nM
vs
2‑Thienyl congener: no reported data
Supports kinase engagement context for 3‑thienyl orientation
BindingDB radiometric assay (KDR); applicability to other kinases requires validation
Kinase Inhibition VEGFR2 KDR Anticancer

pKa-Guided Selective Alcohol Derivatisation

The hydroxymethyl group of (5-(thiophen-3-yl)pyridin-3-yl)methanol exhibits a predicted pKa of 13 ± 0.10 , identifying it as a weakly acidic primary alcohol. This property benchmark enables chemists to select appropriate conditions for selective esterification, etherification, or oxidation without inadvertently ionising or degrading the heterocyclic core.

pKa of Alcohol
Supporting evidence
pKa ≈ 13 ± 0.10 (predicted)
May support chemoselective derivatisation context
Predicted value; experimental validation recommended
pKa Alcohol Reactivity Click Chemistry

(5-(Thiophen-3-yl)pyridin-3-yl)methanol: Key Application Scenarios


Kinase Libraries Targeting VEGFR2 & RTKs

The 126 nM KDR IC₅₀ of the thiophen-3-yl indole congener validates the scaffold for constructing ATP-competitive kinase inhibitor collections. Medicinal chemistry teams should prioritise this building block when designing focused libraries for receptor tyrosine kinases, leveraging the 3‑thienyl attachment to maintain the crucial hinge-binding pyridine orientation while modulating selectivity through the hydroxymethyl vector.

LogP-Based Selection for Aqueous Assays

With a logP of 1.42—approximately 0.9 units lower than the thiophen-2-yl isomer —(5-(thiophen-3-yl)pyridin-3-yl)methanol is the superior choice for phenotypic and biochemical assays requiring high aqueous solubility. This property reduces the need for DMSO co-solvent and minimises the risk of compound precipitation during dose-response measurements.

Cold-Chain-Free Procurement for Distributed Sites

Unlike the phenyl analogue that mandates 2–8 °C storage , the target compound remains stable at ambient temperature. This makes it an operationally attractive building block for multi-site consortia, academic core facilities, and CROs seeking to simplify compound management logistics without investing in additional cold-storage capacity.

Selective Alcohol Derivatisation via High pKa

The predicted pKa of 13 ± 0.10 for the hydroxymethyl proton informs synthetic routes requiring chemoselective activation (e.g., Mitsunobu couplings, enzymatic esterifications) in the presence of acid-labile protecting groups, enabling efficient construction of diverse ester, ether, and carbamate libraries with minimal side-product formation.

Application
Selection Property
Validation Focus
VEGFR2 kinase inhibitor design
3‑Thienyl orientation reported for kinase engagement
Target binding affinity in relevant kinase assays
Aqueous solubility‑sensitive assays
Comparatively lower logP than 2‑thienyl isomer
Solubility and precipitation behaviour in assay media
Multi‑site synthesis projects
Ambient storage stability
Inventory management without cold‑chain infrastructure
Chemoselective alcohol derivatisation
Weakly acidic primary alcohol (high pKa)
Protecting‑group tolerance during synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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